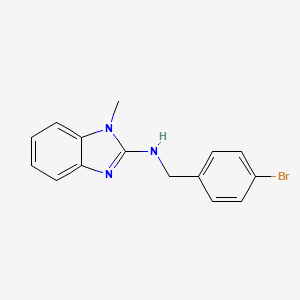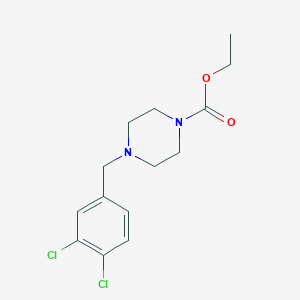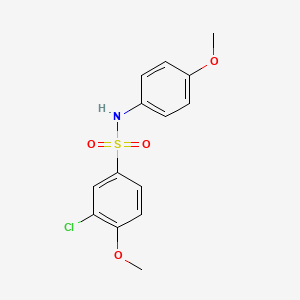
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone, also known as BMDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMDM belongs to the class of benzoylphenylurea compounds and has been found to exhibit significant biological activity in various studies.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone involves its interaction with various cellular targets. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in the maintenance of DNA integrity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different studies. It has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be used in various assays. However, its solubility in water is limited, which can affect its bioavailability and activity in some experiments. The toxicity of this compound has also been reported in some studies, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone. One potential application is in the development of novel cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent. Another potential application is in the treatment of inflammatory diseases. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which may make it a promising candidate for the development of anti-inflammatory drugs. Further studies are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone involves the reaction of 4-bromo-2-methylbenzoic acid with morpholine in the presence of triethylamine. The resulting compound is then subjected to further reactions to obtain the final product. The synthesis process has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-benzoyl-5,5-dimethyl-3-methylene-2-morpholinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities in various in vitro and in vivo studies. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
4-benzoyl-5,5-dimethyl-3-methylidenemorpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-13(17)18-9-14(2,3)15(10)12(16)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIWLFMAVPZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C(=C)N1C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

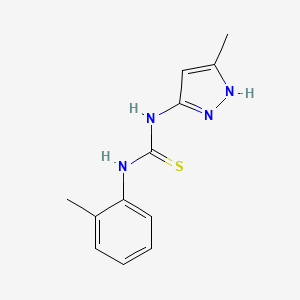
![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)
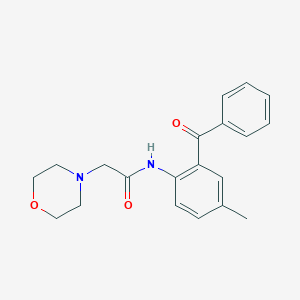
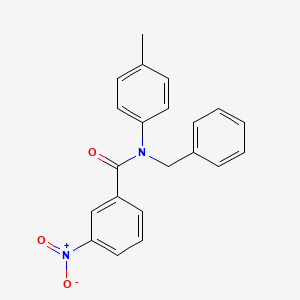
![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
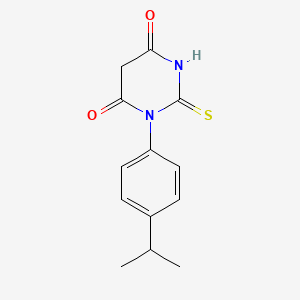
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)
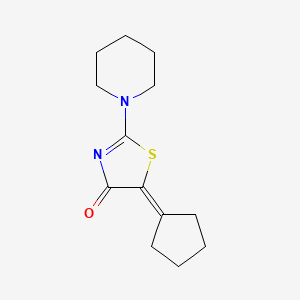
![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
